molecular formula C9H12ClN3 B2923255 2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 425425-25-8

2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2923255
CAS No.: 425425-25-8
M. Wt: 197.67
InChI Key: AEDLMXNXPIFFTO-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a pyrrolidinyl group at the 6-position

Mechanism of Action

Target of Action

The compound 2-chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a pyrrolidine derivative . Pyrrolidine derivatives have been reported to act on various targets, including the vanilloid receptor 1 , insulin-like growth factor 1 receptor , and several enzymes such as phosphodiesterase type 5 , isocitrate dehydrogenase 1 , endothelin-converting enzyme 1 , and vascular adhesion protein 1 . These targets play crucial roles in various biological processes, including pain perception, growth regulation, signal transduction, and immune response .

Mode of Action

Pyrrolidine derivatives are known to interact with their targets through various mechanisms, often involving binding to the active site of the target protein and modulating its activity . The specific interaction depends on the structural features of the compound and the target protein .

Biochemical Pathways

These could include pathways related to pain perception, growth regulation, signal transduction, and immune response .

Pharmacokinetics

Pyrrolidine derivatives are generally known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s bioavailability and pharmacokinetic profile .

Result of Action

Given the range of targets that pyrrolidine derivatives can interact with, the compound could potentially have a variety of effects at the molecular and cellular level, depending on the specific target and the context of the interaction .

Action Environment

The action of this compound could potentially be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability. Furthermore, the compound’s interaction with its targets and its overall efficacy could potentially be influenced by factors such as pH, the presence of other molecules, and the specific cellular or tissue environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves the reaction of 2-chloro-4-methylpyrimidine with pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride, potassium carbonate, and oxidizing agents such as hydrogen peroxide or potassium permanganate. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrimidines, while oxidation reactions can produce pyrimidine N-oxides .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methyl-6-(piperidin-1-yl)pyrimidine
  • 2-Chloro-4-methyl-6-(morpholin-1-yl)pyrimidine
  • 2-Chloro-4-methyl-6-(azetidin-1-yl)pyrimidine

Uniqueness

2-Chloro-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of the pyrrolidinyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

2-chloro-4-methyl-6-pyrrolidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c1-7-6-8(12-9(10)11-7)13-4-2-3-5-13/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDLMXNXPIFFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.815 g (5 mmol) of 2,4-dichloro-6-methylpyrimidine dissolved in in 5 ml isopropanol were treated under ice-cooling dropwise with 0.71 g (10 mmol) pyrrolidine. The mixture was stirred for 1 h at RT the concentrated in vacuo. The residue was purified on a silica gel chromatography column with CH2Cl2/AcOEt (4/1) as eluent to give 0.72 g (73%) of the desired 2-chloro-4-methyl-6-pyrrolidin-1-yl-pyrimidine as an off-white solid. EI mass spectrum, m/e: 197 (M calculated for C9H12N3Cl: 197).
Quantity
0.815 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step Two

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